molecular formula C14H13N3O5S B2771771 N-(4-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide CAS No. 301342-56-3

N-(4-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide

Cat. No. B2771771
CAS RN: 301342-56-3
M. Wt: 335.33
InChI Key: OOGVQSFFHODXCE-UHFFFAOYSA-N
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Description

N-(4-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide, commonly known as NPPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of NPPAA involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. NPPAA also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
NPPAA has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to inhibit the proliferation of cancer cells. NPPAA has also been shown to increase the expression of antioxidant enzymes and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of NPPAA for lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, NPPAA has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, NPPAA has not been extensively studied in vivo, which limits its potential applications in animal models.

Future Directions

There are several future directions for research on NPPAA. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the final product. Another direction is the investigation of the potential use of NPPAA in combination with other compounds for enhanced therapeutic effects. Additionally, further studies are needed to explore the in vivo effects of NPPAA and its potential applications in animal models.
Conclusion:
N-(4-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide is a chemical compound that has shown promising potential for various applications in scientific research. Its anti-inflammatory, antitumor, and antiviral properties, as well as its potential use as a diagnostic tool, make it a valuable compound for further investigation. While there are limitations to its use in lab experiments, continued research on NPPAA holds promise for the development of new therapeutic approaches in the future.

Synthesis Methods

The synthesis of NPPAA involves the reaction between 4-aminobenzenesulfonamide and 2-nitrobenzoyl chloride in the presence of triethylamine. The resulting product is then treated with acetic anhydride to obtain NPPAA. This method has been optimized to achieve a high yield and purity of the final product.

Scientific Research Applications

NPPAA has been extensively studied for its potential applications in various areas of scientific research. It has been found to exhibit anti-inflammatory, antitumor, and antiviral properties. NPPAA has also been investigated for its potential use as a diagnostic tool for cancer and other diseases.

properties

IUPAC Name

N-[4-[(2-nitrophenyl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5S/c1-10(18)15-11-6-8-12(9-7-11)16-23(21,22)14-5-3-2-4-13(14)17(19)20/h2-9,16H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGVQSFFHODXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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